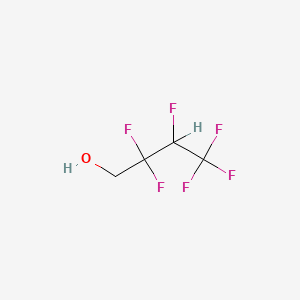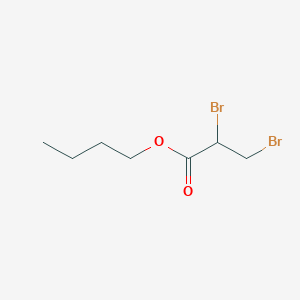
2,2,3,4,4,4-Hexafluoro-1-butanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications as green solvents and in the creation of fluoro-containing materials. For instance, the synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane, a related compound, involves liquid-phase fluorination reactions and vapor-phase hydrogenation reactions, indicating that similar methods could potentially be applied to synthesize 2,2,3,4,4,4-Hexafluorobutan-1-ol . Quantum chemical calculations are used to verify the chemical equilibriums between isomers, which is a crucial step in ensuring the purity and yield of the desired fluorinated compound .
Molecular Structure Analysis
The molecular structure of fluorinated alcohols like 2,2,3,4,4,4-Hexafluorobutan-1-ol is characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the compound. For example, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is determined by X-ray structure analysis, revealing strong intermolecular hydrogen bonds that connect the molecules into two-dimensional layers . This suggests that 2,2,3,4,4,4-Hexafluorobutan-1-ol may also exhibit unique structural features due to the influence of fluorine atoms.
Chemical Reactions Analysis
Fluorinated compounds are known for their reactivity with nucleophiles. For example, perfluoro-(3-methylbuta-1,2-diene) is readily attacked by nucleophiles, leading to various reaction products . This reactivity could be extrapolated to 2,2,3,4,4,4-Hexafluorobutan-1-ol, which may also undergo reactions with nucleophiles due to the presence of fluorine atoms and the alcohol functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine atoms typically increases the compound's stability and resistance to solvents and chemicals. For instance, perfluoro-(3-methylbuta-1,2-diene) resists attack by anhydrous hydrogen halides , and the strong intermolecular hydrogen bonds in 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol contribute to its predicted application in fluoro-containing materials . These properties suggest that 2,2,3,4,4,4-Hexafluorobutan-1-ol may also possess enhanced stability and chemical resistance, making it potentially useful in various industrial applications.
Applications De Recherche Scientifique
Préparation de la gomme de guar cationique fluorée (FCGG)
Le 2,2,3,4,4,4-hexafluoro-1-butanol peut être utilisé dans la préparation de la gomme de guar cationique fluorée (FCGG) . La FCGG est une forme modifiée de la gomme de guar, un polysaccharide qui a une variété d'utilisations dans des industries telles que l'alimentation, les produits pharmaceutiques et le forage pétrolier. Le processus de fluoration peut améliorer les propriétés de la gomme de guar, la rendant plus appropriée pour certaines applications.
Solvant pour la polarisation nucléaire dynamique (DNP)
Ce composé peut être utilisé comme solvant pour évaluer les paramètres de polarisation nucléaire dynamique (DNP) pour les solutions de radicaux libres . La DNP est une technique utilisée dans les études de résonance magnétique nucléaire (RMN) pour améliorer considérablement la force du signal. Elle consiste à transférer la polarisation des spins électroniques aux spins nucléaires afin d'améliorer la sensibilité des mesures RMN.
Synthèse chimique
En raison de sa structure chimique unique, le this compound peut être utilisé comme matière première ou comme intermédiaire dans la synthèse d'autres composés fluorés . Les composés fluorés ont une large gamme d'applications dans des domaines tels que les produits pharmaceutiques, les produits agrochimiques et la science des matériaux en raison de leurs propriétés uniques.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used in the preparation of fluorinated cationic guar gum (fcgg) .
Mode of Action
It is known to be employed as a solvent to evaluate the dynamic nuclear polarization (DNP) parameters for the solutions of free radicals .
Result of Action
It is known to be used in the preparation of fluorinated cationic guar gum (FCGG), which suggests it may have applications in the modification of natural polymers .
Analyse Biochimique
Biochemical Properties
2,2,3,4,4,4-Hexafluorobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a solvent to evaluate dynamic nuclear polarization (DNP) parameters for solutions of free radicals . The compound’s interactions with biomolecules are primarily driven by its fluorinated nature, which can influence the hydrophobic and hydrophilic balance in biochemical environments.
Cellular Effects
The effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cell membranes can affect membrane fluidity and permeability, leading to changes in cellular homeostasis . Additionally, its impact on gene expression can result in the modulation of various cellular pathways, thereby influencing cell behavior and function.
Molecular Mechanism
At the molecular level, 2,2,3,4,4,4-Hexafluorobutan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s fluorinated structure allows it to form unique interactions with proteins and nucleic acids, potentially altering their function and stability . These interactions can result in changes in gene expression and protein activity, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2,3,4,4,4-Hexafluorobutan-1-ol remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . Toxic or adverse effects at high doses include potential damage to cellular structures and disruption of metabolic processes.
Metabolic Pathways
2,2,3,4,4,4-Hexafluorobutan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s fluorinated nature can influence metabolic flux and metabolite levels, potentially leading to alterations in energy production and utilization . Understanding these metabolic pathways is crucial for predicting the compound’s long-term effects on biological systems.
Transport and Distribution
The transport and distribution of 2,2,3,4,4,4-Hexafluorobutan-1-ol within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its biochemical activity and potential toxicity.
Subcellular Localization
The subcellular localization of 2,2,3,4,4,4-Hexafluorobutan-1-ol is determined by its interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function within these subcellular locations can influence various biochemical processes, including enzyme activity and gene expression.
Propriétés
IUPAC Name |
2,2,3,4,4,4-hexafluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFXLZRISXUAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870523 | |
| Record name | 1H,1H,3H-Perfluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
382-31-0 | |
| Record name | 2,2,3,4,4,4-Hexafluoro-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,4,4,4-Hexafluorobutan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H,3H-Perfluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,4-hexafluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















